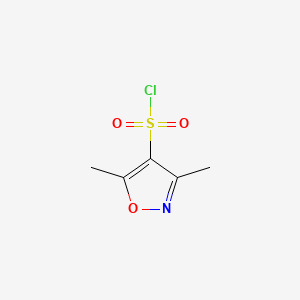

3,5-Dimethylisoxazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLPFEYTAAXJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371273 | |

| Record name | 3,5-dimethylisoxazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-79-1 | |

| Record name | 3,5-dimethylisoxazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-sulfonyl chloride, a pivotal reagent in the synthesis of contemporary therapeutics. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly in the realm of epigenetics.

Core Properties and Safety Data

CAS Number: 80466-79-1[1][2][3][4][5][6][7][8]

This compound is a versatile heterocyclic building block, valued for its reactivity in synthesizing a variety of sulfonamide derivatives. Its key physical and chemical properties are summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H6ClNO3S | [1][4][5][6][8][9] |

| Molecular Weight | 195.63 g/mol | [6][8][9] |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | [6] |

| Melting Point | 37-43°C | [2] |

| Boiling Point | 102-103°C at 14 Torr | [10] |

| Density | 1.452 g/cm³ (Predicted) | [10] |

| Physical Form | White to light yellow solid or liquid | [1] |

| Solubility | Soluble in ethyl acetate (20 mg/mL) | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1][10] |

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [1] |

| Signal Word | Danger | [1][9] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][6][9] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 | [1][9] |

| UN Number | UN3261 | [2] |

| Hazard Class | 8 (Corrosive) | [2] |

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from established procedures. This process involves the reaction of 3,5-dimethylisoxazole with chlorosulfonic acid, followed by the addition of thionyl chloride to improve yield.

Materials:

-

3,5-Dimethylisoxazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Water

-

Petroleum ether

-

Round-bottom flask with stirrer

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and filter flask

-

Beaker

Procedure:

-

To a stirred solution of 266 mL (4.0 mol) of chlorosulfonic acid, preheat 97.2 g (1 mol) of 3,5-dimethylisoxazole to 80°C and add it dropwise over 45 minutes.

-

After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 2 hours.

-

Cool the mixture to 60°C.

-

Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.

-

Gradually heat the reaction mixture to 110°C over 1.5 hours.

-

In a separate large container, prepare a mixture of 1.5 kg of ice and 1 liter of water.

-

Slowly and with vigorous stirring, add the reaction mixture dropwise to the ice-water mixture over 45 minutes.

-

Continue stirring the resulting mixture for 30 minutes.

-

Collect the precipitated solid by suction filtration and wash it with 1 liter of water.

-

Dry the solid to obtain the crude product.

-

For further purification, the product can be extracted with hot petroleum ether.

Role in Drug Development: Targeting Epigenetic Pathways

The 3,5-dimethylisoxazole moiety is a recognized bioisostere for acetylated lysine.[7] This characteristic has made this compound a valuable starting material for the synthesis of potent inhibitors targeting bromodomains, which are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are key regulators of gene transcription and have emerged as promising targets for cancer therapy.[2][3][4] Derivatives of 3,5-dimethylisoxazole have been successfully developed as inhibitors of BRD4.[2][3][9][11][12] These inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones. This disruption of BRD4 function leads to the downregulation of key oncogenes, such as c-Myc, and can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][11][12]

The following diagram illustrates the signaling pathway involving BRD4 and the mechanism of action of 3,5-dimethylisoxazole-based inhibitors.

Caption: BRD4 Inhibition by a 3,5-Dimethylisoxazole Derivative.

Experimental Workflow: Synthesis of BRD4 Inhibitors

The versatility of this compound allows for its incorporation into various molecular scaffolds to generate libraries of potential drug candidates. A general workflow for the synthesis and screening of these inhibitors is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]

- 6. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [oakwoodchemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylisoxazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry. Its robust chemical properties and versatile reactivity make it an important intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, synthesis protocols, and physicochemical properties. Furthermore, it delves into the applications of its derivatives in drug discovery, with a particular focus on their role as inhibitors of bromodomain and extraterminal domain (BET) proteins, highlighting their potential in oncology.

Chemical Identity and Structure

The nomenclature and structural details of the title compound are fundamental for its application in chemical synthesis.

IUPAC Name: 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride.[1]

Synonyms: 3,5-Dimethyl-4-isoxazolesulfonyl chloride.

Chemical Structure:

-

Molecular Formula: C₅H₆ClNO₃S[1]

-

Molecular Weight: 195.63 g/mol

-

CAS Number: 80466-79-1[1]

-

SMILES: CC1=C(C(=NO1)C)S(=O)(=O)Cl

The structure is characterized by a five-membered isoxazole ring, substituted with two methyl groups at positions 3 and 5, and a sulfonyl chloride group at position 4. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for its utility in synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Physical Form | White to light yellow solid | [2] |

| Melting Point | 37-43 °C | [3] |

| Purity | ≥98% (GC) | [2][3] |

| Storage Conditions | 2-8 °C under an inert atmosphere | [2] |

| Solubility | Soluble in ethyl acetate (20 mg/mL) | |

| ¹H NMR (of precursor) | For 3,5-dimethylisoxazole: δ 2.12 (s, 3H), 2.49 (s, 3H) | [4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the sulfochlorination of 3,5-dimethylisoxazole. The two methyl groups on the isoxazole ring increase the electron density, facilitating electrophilic substitution at the 4-position.[4]

Experimental Protocol: Sulfochlorination

This protocol is adapted from a published procedure for the synthesis of the title compound.[4]

Materials:

-

3,5-Dimethylisoxazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

Procedure:

-

To a cooled mixture of 33.8 mL of chlorosulfonic acid and 4.06 mL of thionyl chloride, slowly add 5 mL of 3,5-dimethylisoxazole with continuous stirring.

-

Slowly heat the reaction mixture to 120–130 °C and maintain this temperature for 4 hours with stirring.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture over 100 g of crushed ice. Caution: The reaction with water can be vigorous.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of sulfonamide derivatives. The 3,5-dimethylisoxazole moiety is recognized as an effective mimic of acetylated lysine, a key interaction motif in epigenetic reader domains such as bromodomains.

Synthesis of 3,5-Dimethylisoxazole Sulfonamides

The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of its application in creating libraries of compounds for biological screening.

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

Derivatives of 3,5-dimethylisoxazole have emerged as potent inhibitors of the BET family of proteins, particularly BRD4.[5][6] BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and plays a crucial role in the transcription of oncogenes like c-Myc.[5] Overexpression or aberrant activity of BRD4 is implicated in various cancers.

The 3,5-dimethylisoxazole core of these inhibitors effectively occupies the acetylated lysine binding pocket of the BRD4 bromodomain. Modifications to the sulfonamide portion of the molecule allow for the exploration of other interactions within the binding site to enhance potency and selectivity.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | [5] |

| BRD4(2) | 180 | MV4-11 | 0.09 | [5] | |

| 39 | BRD4(BD1) | 3.0 | U266 | 2.1 | [6] |

Compound 11h: 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one Compound 39 is another derivative with a triazolopyridazine motif.

Signaling Pathway of BRD4 Inhibition

The inhibition of BRD4 by 3,5-dimethylisoxazole derivatives leads to the downregulation of key oncogenic transcriptional programs, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

References

- 1. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 80466-79-1 [sigmaaldrich.com]

- 3. 80466-79-1 this compound AKSci R057 [aksci.com]

- 4. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of 3,5-Dimethylisoxazole-4-sulfonyl chloride, a key intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. The guide details its chemical and physical properties, provides an explicit SMILES string for its representation in cheminformatics, and outlines a detailed experimental protocol for its synthesis. Furthermore, this guide illustrates its role in the drug discovery workflow, from a starting reagent to a component of biologically active molecules. Safety and handling information are also summarized to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

This compound is a reactive chemical compound used as a building block in organic synthesis. Its structure incorporates a dimethylisoxazole ring, a common scaffold in medicinal chemistry, functionalized with a sulfonyl chloride group, which allows for the straightforward synthesis of sulfonamides and other related derivatives.[1]

SMILES (Simplified Molecular-Input Line-Entry System) String:

The canonical SMILES string for this compound is: CC1=C(C(=NO1)C)S(=O)(=O)Cl[2]

An alternative representation is: O=S(C1=C(C)ON=C1C)(Cl)=O[3]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H6ClNO3S | [2][4][5][6][7] |

| Molecular Weight | 195.62 g/mol | [2][5][6] |

| CAS Number | 80466-79-1 | [2][6] |

| Purity | ≥97% | [6] |

| Physical Form | White to light yellow solid or liquid | |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | [2] |

| InChI Key | GZLPFEYTAAXJCP-UHFFFAOYSA-N | [2][5] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Synthesis Protocol

This compound is valuable as an intermediate for synthesizing compounds with microbicidal properties.[8] The following experimental protocol is based on the sulfochlorination of 3,5-dimethylisoxazole.

Objective: To synthesize this compound from 3,5-dimethylisoxazole.

Materials:

-

3,5-dimethylisoxazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Water

-

Reaction vessel with stirring and temperature control

Procedure: [8]

-

Preheat 97.2 g (1 mole) of 3,5-dimethylisoxazole to 80°C.

-

In a separate reaction vessel, begin stirring 266 ml (4.0 moles) of chlorosulfonic acid.

-

Add the preheated 3,5-dimethylisoxazole dropwise to the chlorosulfonic acid over a period of 45 minutes.

-

After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature with stirring for 2 hours.

-

Cool the mixture to 60°C.

-

Add 142.8 g (1.2 moles) of thionyl chloride dropwise over 30 minutes.

-

Gradually heat the reaction mixture back to 110°C over 1.5 hours.

-

Prepare a mixture of 1.5 kg of ice and 1 liter of water.

-

Add the hot reaction mixture dropwise to the ice-water mixture over 45 minutes with vigorous stirring.

-

Continue stirring the resulting mixture for an additional 30 minutes.

-

The solid product, this compound, can then be isolated by filtration and dried.

Applications in Drug Discovery

Isoxazole derivatives are recognized for their diverse biological activities.[1] Consequently, this compound serves as a crucial starting material for the synthesis of novel sulfonamide derivatives. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, enabling the exploration of chemical space around the isoxazole core to develop new therapeutic agents.[9]

The general workflow for utilizing this compound in a drug discovery context involves synthesizing a library of derivatives and screening them for biological activity.

General Workflow in Drug Discovery

The diagram below illustrates a typical workflow where this compound is used to generate novel compounds for biological screening.

Caption: Drug discovery workflow using this compound.

Synthesis Reaction Pathway

The core reaction enabling the creation of diverse derivatives is the nucleophilic substitution of the chloride on the sulfonyl group by an amine.

Caption: General reaction scheme for the synthesis of isoxazole sulfonamides.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][4]

Precautionary Measures: [10]

-

Handling: Use only under a chemical fume hood. Do not breathe dust. Avoid contact with skin, eyes, or clothing.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, typically in a corrosives area.[10]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.[4]

-

First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water or a shower.[4]

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting.[4]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 80466-79-1|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | CAS: 80466-79-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. appretech.com [appretech.com]

- 7. This compound [oakwoodchemical.com]

- 8. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]

- 9. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Safe Handling of 3,5-Dimethylisoxazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and handling information for 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS No. 80466-79-1), a key reagent in synthetic chemistry. Due to its corrosive nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] All personnel handling this compound must be thoroughly familiar with its hazards and the associated safety precautions.

GHS Classification:

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H6ClNO3S | [1][3] |

| Molecular Weight | 195.63 g/mol | [1][2] |

| Appearance | White to light yellow to yellow-brown solid or liquid | |

| Purity | 98% | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Fume Hood: Always handle this compound in a properly functioning chemical fume hood.[3]

-

Ventilation: Ensure adequate ventilation to minimize the concentration of dust or vapors in the air.[4]

-

Eye Wash Stations and Safety Showers: Eye wash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[2][5] |

| Skin Protection | A lab coat, long-sleeved clothing, and closed-toe shoes must be worn.[2] For potential splash hazards, a chemical-resistant apron is recommended. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2] Inspect gloves for any signs of degradation before use. |

| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |

Handling and Storage Procedures

Strict adherence to proper handling and storage procedures is essential to prevent accidents and exposure.

Safe Handling

-

Avoid all contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Use corrosion-resistant tools for transferring the solid.

-

Keep containers tightly closed when not in use.[3]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[3]

-

Keep containers tightly sealed.[3]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and water.[2] The compound is moisture-sensitive.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontamination solution.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Experimental Protocols

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.

Objective: To safely weigh and dispense this compound for a chemical reaction.

Materials:

-

This compound

-

Spatula (corrosion-resistant)

-

Weighing paper or boat

-

Reaction vessel

-

Appropriate solvent

-

Personal Protective Equipment (as specified in Section 3.2)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Don all required PPE.

-

Set up all necessary equipment and reagents within the fume hood.

-

-

Weighing:

-

Place a weighing paper or boat on the analytical balance and tare it.

-

Carefully open the container of this compound.

-

Using a clean, dry, corrosion-resistant spatula, transfer the desired amount of the solid to the weighing paper.

-

Immediately and securely close the container.

-

-

Dispensing:

-

Carefully transfer the weighed solid into the reaction vessel.

-

If necessary, use a small amount of the reaction solvent to rinse any remaining solid from the weighing paper into the vessel.

-

-

Cleanup:

-

Dispose of the weighing paper in the designated solid waste container.

-

Clean the spatula and any other contaminated equipment according to laboratory procedures.

-

Wipe down the work area within the fume hood.

-

Remove PPE in the correct order and wash hands thoroughly.

-

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling hazardous chemicals like this compound.

Caption: General Laboratory Safety Workflow for Hazardous Chemicals.

Caption: Decision-Making Flowchart for Spill Response.

Caption: Hierarchy of Hazard Control Measures.

References

- 1. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

- 6. file.bldpharm.com [file.bldpharm.com]

Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride from 3,5-dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride from 3,5-dimethylisoxazole, a key intermediate in the development of various pharmaceutical compounds. The primary and most established method for this transformation involves the direct chlorosulfonation of the isoxazole ring. This document outlines the reaction pathway, provides detailed experimental protocols, and presents quantitative data in a structured format.

Reaction Pathway

The synthesis of this compound is achieved through an electrophilic substitution reaction where 3,5-dimethylisoxazole is treated with chlorosulfonic acid. The electron-donating methyl groups on the isoxazole ring activate the C4 position, facilitating the attack by the sulfur trioxide moiety of chlorosulfonic acid. In some methodologies, thionyl chloride is subsequently added to the reaction mixture, which can influence the reaction's progression and yield.[1] The overall reaction is depicted below:

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental procedures for the synthesis of this compound.

| Parameter | Example 1[1] | Example 2[1] |

| 3,5-Dimethylisoxazole (moles) | 1 | 1.66 |

| Chlorosulfonic Acid (moles) | 4 | 6.64 |

| Thionyl Chloride (moles) | 1.2 | - |

| Reaction Temperature (°C) | 80 → 110 | Room Temperature → 110 |

| Reaction Time (hours) | 2 (after addition) | 3 (at 100-110°C) |

| Yield | 75% | Not explicitly stated |

Experimental Protocols

Two detailed experimental protocols derived from patent literature are provided below. These protocols offer slight variations in methodology, primarily concerning the use of thionyl chloride and the reaction work-up.

Protocol 1: Two-Step Chlorosulfonation with Thionyl Chloride[1]

This protocol involves the initial reaction with chlorosulfonic acid followed by the addition of thionyl chloride.

Caption: Workflow for Protocol 1.

Detailed Steps:

-

To 266 ml (4.0 mol) of chlorosulfonic acid, preheated to 80°C, add 97.2 g (1 mol) of 3,5-dimethylisoxazole dropwise over 45 minutes.

-

After the addition is complete, stir the reaction mixture at 110°C for an additional 2 hours.

-

Cool the mixture to 60°C.

-

Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.

-

Gradually warm the reaction mixture to 110°C over 1.5 hours.

-

Pour the reaction mixture into a stirred mixture of 1.5 kg of ice and 1 liter of water over 45 minutes.

-

Stir the resulting mixture for 30 minutes.

-

The product can then be isolated. One work-up described involves pouring the reaction mixture into 100 ml of water and extracting twice with 50 ml of ethyl acetate.

-

The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure.

-

The remaining residue is purified by chromatography on silica gel using methylene chloride as the eluent to yield the final product.

Protocol 2: One-Step Chlorosulfonation[1]

This protocol details a direct reaction with chlorosulfonic acid without the subsequent addition of thionyl chloride.

Caption: Workflow for Protocol 2.

Detailed Steps:

-

To 790 g (6.64 mol) of chlorosulfonic acid, add 161.4 g (1.66 mol) of 3,5-dimethylisoxazole dropwise over 90 minutes, starting at room temperature. The reaction mixture will heat up to approximately 90°C.

-

After the addition is complete, heat the reaction mixture to 100°C over 20 minutes.

-

Stir the mixture at 100°C for 1.5 hours.

-

Continue stirring at 110°C for another 1.5 hours.

-

Pour the resulting mixture onto 2.6 kg of ice.

-

Allow the mixture to stand at room temperature for 16 hours.

-

Collect the precipitate by suction filtration and dry.

-

The product is then extracted with 200 ml of hot petroleum ether, filtered, and the residue is boiled again with 50 ml of petroleum ether to ensure complete extraction.

Safety Considerations

Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture with ice and water is highly exothermic and should be performed with caution.

References

The Multifaceted Biological Activities of 3,5-Dimethylisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethylisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and herbicidal properties. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to offer a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Bromodomains

A significant area of research for 3,5-dimethylisoxazole derivatives has been in the development of anticancer agents, particularly as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong focus on BRD4.[1][2] BRD4 is a key epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes such as c-Myc.[1][3] By mimicking the acetylated lysine residues that BRD4 recognizes on histone tails, 3,5-dimethylisoxazole-containing compounds can competitively inhibit its function, leading to the downregulation of oncogenic transcription programs and subsequent cancer cell growth inhibition and apoptosis.[1][2]

Quantitative Data for Anticancer Activity

| Compound ID | Target | Assay | Cell Line | IC50 | Reference |

| 11h | BRD4(1) | In vitro inhibition | - | 27.0 nM | [1] |

| 11h | BRD4(2) | In vitro inhibition | - | 180 nM | [1] |

| 11h | Cell Proliferation | - | HL-60 | 0.120 µM | [1] |

| 11h | Cell Proliferation | - | MV4-11 | 0.09 µM | [1] |

| 22 | BRD4 | Protein inhibition | - | 7.7 nM | |

| 22 | Cell Proliferation | - | HCT116 | 162 nM | |

| 39 | BRD4(BD1) | Protein inhibition | - | 0.003 µM | |

| 39 | Cell Proliferation | - | U266 | 2.1 µM | |

| 3 | BRD4(1) | Binding assay | - | 4.8 µM | [4] |

| 5l-o | Cytotoxicity | - | Huh7, Mahlavu, MCF-7 | 0.3–3.7 µM | [5] |

Experimental Protocols

BRD4 Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a test compound to disrupt the interaction between BRD4 and acetylated histones.

-

Reagents: GST-tagged BRD4 protein, biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, and glutathione-acceptor beads.

-

Procedure:

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add GST-tagged BRD4 and the biotinylated histone H4 peptide to the wells.

-

Incubate to allow for binding.

-

Add the streptavidin-coated donor beads and glutathione-acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3,5-dimethylisoxazole derivative and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway

Caption: BRD4 Inhibition Signaling Pathway.

Anti-inflammatory Activity: Modulating Eicosanoid Synthesis

3,5-Dimethylisoxazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[6] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-2 and 5-LOX, these derivatives can reduce the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

| Compound ID | Target | % Inhibition | IC50 | Reference |

| MZO-2 | PHA-induced PBMC proliferation | Dose-dependent suppression | - | [7] |

| MZO-2 | LPS-induced TNFα production | Weak suppression | - | [7] |

| 2b | LOX | Significant | - | [6] |

| 2b | COX-2 | Significant | - | [6] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of prostaglandin production by COX enzymes.

-

Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, combine the reaction buffer, heme cofactor, and the COX enzyme.

-

Inhibitor Addition: Add the 3,5-dimethylisoxazole derivative at various concentrations. Include a positive control (e.g., indomethacin or celecoxib) and a vehicle control.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available EIA kit.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the production of leukotrienes.

-

Enzyme Source: Use a cell lysate from rat basophilic leukemia (RBL-1) cells or purified human 5-LOX.

-

Reaction Setup: In a suitable buffer, combine the enzyme source and the test compound at various concentrations.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

-

Incubation: Incubate at 37°C.

-

Product Measurement: Quantify the production of leukotriene B4 (LTB4) using an EIA kit.

Signaling Pathway

Caption: Arachidonic Acid Inflammatory Pathway.

Anticonvulsant Activity

Several 3,5-dimethylisoxazole derivatives have been investigated for their potential as anticonvulsant agents.[8][9] The precise mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in seizure propagation.

Quantitative Data for Anticonvulsant Activity

| Compound ID | Animal Model | Test | % Inhibition of Seizures | ED50 (mg/kg) | Reference |

| IIIa | Mice | MES | - | Nearly potent to Phenytoin | [8][9] |

| IIIb | Mice | MES | - | Nearly potent to Phenytoin | [8][9] |

| Various | Mice | MES | 59.23 - 65.8% | - | [8][9] |

| Phenytoin (Standard) | Mice | MES | 83.95% | - | [8][9] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

-

Animal Model: Typically mice or rats.

-

Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., phenytoin) intraperitoneally or orally.

-

Electroshock: After a predetermined time, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

Pentylenetetrazole (PTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures.

-

Animal Model: Mice or rats.

-

Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., diazepam).

-

Chemoconvulsant Injection: After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures.

-

Observation: Observe the animals for the onset and severity of seizures.

-

Endpoint: The delay in the onset of seizures or the prevention of clonic seizures indicates anticonvulsant activity.

Experimental Workflow

Caption: Workflow for Anticonvulsant Activity Screening.

Antimicrobial and Herbicidal Activities

Derivatives of 3,5-dimethylisoxazole have also been explored for their potential as antimicrobial and herbicidal agents, although this area is less extensively studied compared to their anticancer and anti-inflammatory properties.[10][11][12]

Antimicrobial Activity

Some isoxazole derivatives have shown activity against various bacterial and fungal strains.[10][13][14] The mechanism of action is often related to the disruption of cell wall synthesis or other essential cellular processes in the microorganisms.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Serial Dilutions: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

Certain 3,5-dimethylisoxazole derivatives have exhibited herbicidal activity against various weed species.[11][12][15] The mode of action can vary, but some compounds are known to inhibit protoporphyrinogen oxidase (Protox), an enzyme crucial for chlorophyll biosynthesis in plants.[12]

Experimental Protocol: Pre-emergence Herbicidal Assay

This assay evaluates the ability of a compound to prevent weed seed germination and emergence.

-

Soil Preparation: Fill pots with soil and sow the seeds of the target weed species.

-

Compound Application: Apply the test compound, dissolved in a suitable solvent, to the soil surface.

-

Incubation: Place the pots in a greenhouse or growth chamber with controlled environmental conditions.

-

Evaluation: After a specified period, assess the percentage of seed germination and the health of the emerged seedlings compared to a control group.

Synthesis of the 3,5-Dimethylisoxazole Core

The 3,5-dimethylisoxazole core is typically synthesized through the condensation reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine hydrochloride.[8][16][17] This reaction proceeds via the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. Further derivatization can be achieved by modifying the starting materials or by functionalizing the resulting 3,5-dimethylisoxazole core.

General Synthetic Scheme

Caption: General Synthesis of 3,5-Dimethylisoxazole Derivatives.

This technical guide highlights the significant and diverse biological activities of 3,5-dimethylisoxazole derivatives. The provided data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.

References

- 1. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 11. Arachidonic Acid Metabolism Controls Macrophage Alternative Activation Through Regulating Oxidative Phosphorylation in PPARγ Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. Page loading... [guidechem.com]

Role of 3,5-Dimethylisoxazole-4-sulfonyl chloride in medicinal chemistry

An In-depth Technical Guide to the Role of 3,5-Dimethylisoxazole-4-sulfonyl chloride in Medicinal Chemistry

Introduction

This compound is a pivotal chemical intermediate in the field of medicinal chemistry. Its structure, which combines a 3,5-dimethylisoxazole core with a reactive sulfonyl chloride group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique physicochemical properties beneficial for drug design, such as the ability to participate in hydrogen bonding and pi-pi stacking interactions.[1]

The true value of this compound lies in its ability to readily form sulfonamides, a class of compounds (compounds containing the -SO₂NR₂- group) with a long and successful history in pharmaceuticals.[2][3] Sulfonamides are found in drugs with a vast range of therapeutic applications, including antibacterial agents (e.g., sulfamethoxazole), anti-inflammatory drugs (e.g., valdecoxib), anticonvulsants (e.g., zonisamide), and anticancer agents.[3][4][5] By providing a straightforward route to novel isoxazole-containing sulfonamides, this compound serves as a key scaffold for drug discovery programs aiming to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[4][6]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 80466-79-1 | [7][8][9][] |

| Molecular Formula | C₅H₆ClNO₃S | [7][8][9] |

| Molecular Weight | 195.62 g/mol | [7][8] |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride | [7] |

| Appearance | Solid | [11] |

| Melting Point | 38.3 °C | [11] |

Synthesis of this compound

The compound is synthesized via the sulfochlorination of 3,5-dimethylisoxazole. The presence of two electron-donating methyl groups on the isoxazole ring increases the electron density, facilitating the electrophilic substitution at position 4.[4] The reaction typically involves treating 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride.[4][11]

Experimental Protocol: Synthesis

The following protocol is adapted from published literature.[4][11]

-

Preparation: To a cooled mixture of chlorosulfonic acid (33.8 mL) and thionyl chloride (4.06 mL), slowly add 3,5-dimethylisoxazole (5 mL) while stirring.

-

Reaction: The reaction mixture is slowly heated to 120–130 °C and maintained at this temperature for 4 hours with continuous stirring.

-

Work-up: After cooling to room temperature, the mixture is carefully poured over crushed ice (approx. 100 g). The vigorous reaction with water requires caution.

-

Isolation: The resulting solid product is collected by suction filtration, washed with water, and dried.

-

Yield: This process has been reported to yield the final product at 81.7% of the theoretical maximum.[11]

Reactivity and Role in Sulfonamide Synthesis

The primary role of this compound in medicinal chemistry is to act as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles, particularly primary and secondary amines (-NH₂ and -NHR).[2][12] The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by a base such as pyridine.[4][13] This reaction provides a direct and efficient method for coupling the 3,5-dimethylisoxazole moiety to a wide variety of amine-containing molecules.[14]

Experimental Protocol: General Sulfonamide Synthesis

The following is a general procedure for the synthesis of sulfonamides using this compound.[4][13]

-

Reactant Setup: Dissolve the desired amine-containing compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dry acetonitrile.

-

Addition of Reagents: Add this compound (1.1 mmol) and a base, such as pyridine (1.5 mmol), to the solution.

-

Reaction: Stir the resulting mixture at an appropriate temperature (e.g., room temperature or 43 °C) for 3 to 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with 1 M HCl and water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Applications in Medicinal Chemistry

The 3,5-dimethylisoxazole sulfonamide scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[5][15] Its utility stems from the combination of the isoxazole's favorable drug-like properties and the sulfonamide's ability to act as a versatile linker and key binding element.[3]

Key Therapeutic Areas

-

Anticancer Agents: The scaffold is extensively used in the design of anticancer drugs. Isoxazole-containing sulfonamides have shown cytostatic potential against various cancer cell lines.[6] A significant application is in the development of inhibitors for Bromodomain and Extraterminal domain (BET) proteins, particularly BRD4, which is a key regulator of oncogene transcription.[13][16][17]

-

Kinase Inhibitors: Dysregulation of protein kinases is a hallmark of many diseases, including cancer.[18] The sulfonamide group can form crucial hydrogen bonds within the ATP-binding site of kinases, making the 3,5-dimethylisoxazole sulfonamide framework an attractive starting point for designing potent and selective kinase inhibitors.[19]

-

Antibacterial Agents: The sulfonamide class of drugs historically began with antibacterials.[3] The isoxazole sulfonamide motif is present in well-established antibiotics like sulfamethoxazole, which functions by inhibiting dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[5]

-

Anti-inflammatory Drugs: This scaffold is a key feature of Coxibs, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4]

Quantitative Data on Derivative Compounds

The versatility of this compound as a scaffold has led to the development of highly potent inhibitors for various biological targets. The table below summarizes inhibitory concentration (IC₅₀) data for selected derivative compounds.

| Compound | Target/Cell Line | Biological Activity | IC₅₀ Value | Reference |

| Compound 2 (unspecified isoxazole-sulfonamide) | Hep-2 (Laryngeal Carcinoma) | Cytostatic | 45.51 ± 3.06 µM (after 72h) | [6] |

| Compound 11h (dihydroquinazolinone derivative) | BRD4(1) | BRD4 Inhibition | 27.0 nM | [16][17] |

| Compound 11h (dihydroquinazolinone derivative) | BRD4(2) | BRD4 Inhibition | 180 nM | [16][17] |

| Compound 11h (dihydroquinazolinone derivative) | HL-60 (Leukemia) | Antiproliferative | 0.120 µM | [16][17] |

| Compound 11h (dihydroquinazolinone derivative) | MV4-11 (Leukemia) | Antiproliferative | 0.09 µM | [16][17] |

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its straightforward synthesis and high reactivity towards amines provide an efficient pathway to a vast range of 3,5-dimethylisoxazole sulfonamide derivatives. This scaffold has proven to be a "privileged" structure, integral to the development of drugs targeting a wide spectrum of diseases, from bacterial infections to cancer and inflammatory disorders. Its continued use in constructing compound libraries for high-throughput screening and in rational, structure-based drug design ensures that this compound will remain a cornerstone of modern drug discovery for the foreseeable future.

References

- 1. daneshyari.com [daneshyari.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. This compound | C5H6ClNO3S | CID 2736319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 80466-79-1|this compound|BLD Pharm [bldpharm.com]

- 9. This compound [oakwoodchemical.com]

- 11. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pure.ed.ac.uk [pure.ed.ac.uk]

- 19. C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 3,5-Dimethylisoxazole-4-sulfonyl Chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among these, heterocyclic compounds play a crucial role, offering diverse chemical space and opportunities for specific biological interactions. 3,5-Dimethylisoxazole-4-sulfonyl chloride has emerged as a highly valuable and versatile scaffold, enabling the synthesis of a wide array of sulfonamide derivatives with significant potential in drug discovery. Its inherent structural features and reactivity profile make it a cornerstone for the development of compounds targeting a range of biological pathways. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal building block in the quest for new medicines.

Physicochemical Properties and Safety Information

This compound is a solid at room temperature with a molecular weight of 195.63 g/mol and the chemical formula C₅H₆ClNO₃S.[1][2] It is crucial to handle this reagent with care as it is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and should be stored in an inert atmosphere.[1] Incompatible materials include bases and strong oxidizing agents.[1]

Synthesis of this compound

The preparation of this compound is a critical first step for its utilization in drug discovery programs. Several synthetic methods have been reported, primarily involving the sulfochlorination of 3,5-dimethylisoxazole.

Table 1: Comparative Summary of Synthesis Protocols for this compound

| Method | Reagents | Reaction Conditions | Yield | Reference |

| Method 1 | 3,5-Dimethylisoxazole, Chlorosulfonic acid, Thionyl chloride | 1. Add 3,5-dimethylisoxazole to chlorosulfonic acid at 80°C. 2. Stir at 110°C for 2 hours. 3. Cool to 60°C and add thionyl chloride. 4. Heat to 110°C for 1.5 hours. 5. Quench with ice water. | Not explicitly stated, but described as a high-yield process. | [3] |

| Method 2 | 3,5-Dimethylisoxazole, Chlorosulfonic acid | 1. Add 3,5-dimethylisoxazole to chlorosulfonic acid at room temperature (exothermic to 90°C). 2. Heat to 100°C for 1.5 hours, then 110°C for 1.5 hours. 3. Quench with ice. | 13.8% (after petroleum ether extraction) | [3] |

| Method 3 | 3,5-Dimethylisoxazole, Chlorosulfonic acid, Thionyl chloride | 1. Add 3,5-dimethylisoxazole slowly to a cooled mixture of chlorosulfonic acid and thionyl chloride. 2. Heat to 120-130°C for 4 hours. 3. Cool and pour over ice. | Not specified. | [4] |

Detailed Experimental Protocol: Synthesis of this compound (Method 1)[3]

This protocol is based on a patented process described as providing a high yield of the desired product.

Materials:

-

3,5-Dimethylisoxazole (97.2 g, 1 mol)

-

Chlorosulfonic acid (266 ml, 4.0 mol)

-

Thionyl chloride (142.8 g, 1.2 mol)

-

Ice

-

Water

Procedure:

-

Preheat 97.2 g (1 mol) of 3,5-dimethylisoxazole to 80°C.

-

In a suitable reaction vessel, stir 266 ml (4.0 mol) of chlorosulfonic acid.

-

Over a period of 45 minutes, add the preheated 3,5-dimethylisoxazole dropwise to the chlorosulfonic acid.

-

After the addition is complete, stir the reaction mixture at 110°C for an additional 2 hours.

-

Cool the mixture to 60°C.

-

Add 142.8 g (1.2 mol) of thionyl chloride dropwise over 30 minutes.

-

Gradually heat the reaction mixture to 110°C over 1.5 hours.

-

Prepare a mixture of 1.5 kg of ice and 1 liter of water.

-

Add the reaction mixture dropwise to the ice-water mixture with stirring over 45 minutes.

-

Stir the resulting mixture for 30 minutes.

-

The solid product can then be isolated by filtration, washed with cold water, and dried.

Reactivity and Application in the Synthesis of Sulfonamides

The primary utility of this compound in drug discovery lies in its facile reaction with primary and secondary amines to form the corresponding sulfonamides.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole-4-sulfonamides[4]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Pyridine (or another suitable base)

-

Dry acetonitrile (or other suitable solvent)

Procedure:

-

Dissolve the amine in dry acetonitrile.

-

Add pyridine to the solution.

-

Add this compound portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by chromatography or recrystallization.

This compound in the Synthesis of Bioactive Molecules

The 3,5-dimethylisoxazole sulfonamide moiety is a key pharmacophore in a number of biologically active compounds, highlighting the importance of its parent sulfonyl chloride as a building block.

Case Study 1: COX-2 Inhibitors and the Celecoxib Analogue Connection

While celecoxib itself is a pyrazole-based sulfonamide, the isoxazole sulfonamide scaffold has been explored for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor.[6] The mechanism of action of COX-2 inhibitors like celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4]

The following diagram illustrates the simplified COX-2 signaling pathway and the point of intervention for COX-2 inhibitors.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.

Case Study 2: Bromodomain (BRD4) Inhibitors

More recently, derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[7][8] BRD4 is a key regulator of gene transcription and has emerged as a promising target for cancer therapy.

Several studies have reported the synthesis and biological evaluation of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors. The table below summarizes some of the reported in vitro activity data.

Table 2: In Vitro Activity of Selected 3,5-Dimethylisoxazole-based BRD4 Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Compound 3 | BRD4(1) | 4800 | - | - | [9] |

| Compound 11h | BRD4(1) | 27.0 | HL-60 | 0.120 | [10] |

| BRD4(2) | 180 | MV4-11 | 0.09 | [10] | |

| Compound 39 | BRD4(BD1) | 3 | U266 | 2.1 | [11] |

The general workflow for identifying and characterizing novel BRD4 inhibitors starting from this compound is depicted below.

Caption: General workflow for the discovery of BRD4 inhibitors using the 3,5-dimethylisoxazole scaffold.

Conclusion

This compound stands out as a building block of significant importance in contemporary drug discovery. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the creation of diverse sulfonamide libraries. The demonstrated biological activities of its derivatives, ranging from COX-2 inhibition to the potent modulation of epigenetic targets like BRD4, underscore the therapeutic potential encapsulated within this scaffold. This technical guide has provided a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering valuable insights and practical protocols for researchers dedicated to the design and synthesis of next-generation therapeutics. The continued exploration of this versatile building block is poised to unlock new avenues for the treatment of a multitude of diseases.

References

- 1. ClinPGx [clinpgx.org]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Incompatible Materials with 3,5-Dimethylisoxazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of materials known to be incompatible with 3,5-Dimethylisoxazole-4-sulfonyl chloride. Understanding these incompatibilities is critical for ensuring laboratory safety, maintaining the integrity of the compound, and preventing hazardous reactions during its use in research and drug development.

Core Incompatibilities

This compound is a reactive compound that can undergo vigorous and hazardous reactions with certain classes of substances. The primary materials to avoid are bases, strong oxidizing agents, and water. Exposure to these materials can lead to rapid decomposition, the release of toxic gases, and potentially explosive conditions.

Summary of Incompatible Materials

| Incompatible Material Class | Specific Examples | Nature of Hazard | Hazardous Decomposition Products |

| Bases | Sodium hydroxide, potassium hydroxide, amines, carbonates | Violent reaction, rapid decomposition, heat generation | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Sulfur oxides, Hydrogen chloride gas[1] |

| Strong Oxidizing Agents | Peroxides, nitrates, perchlorates, permanganates | Vigorous or explosive reaction, fire hazard | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Sulfur oxides, Hydrogen chloride gas[1] |

| Water / Moisture | Humid air, aqueous solutions, protic solvents | Hydrolysis, release of corrosive and toxic gases | Hydrogen chloride (HCl), Sulfonic acid derivative |

Chemical Basis of Incompatibility

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group.

Reaction with Bases

Bases readily react with the sulfonyl chloride in a nucleophilic substitution reaction. This can be a highly exothermic process, leading to a rapid increase in temperature and pressure. The reaction with amines, for instance, will lead to the formation of the corresponding sulfonamide.

Reaction with Strong Oxidizing Agents

Strong oxidizing agents can react violently with the isoxazole ring and the sulfonyl chloride group. These reactions can be unpredictable and may lead to a rapid release of energy, posing a significant fire or explosion risk.

Hydrolysis

This compound is sensitive to moisture and will hydrolyze upon contact with water.[1] This reaction produces the corresponding sulfonic acid and hydrogen chloride gas, which is corrosive and toxic upon inhalation. The rate of hydrolysis can be accelerated by increased temperature and the presence of catalysts.

Experimental Protocols

-

Differential Scanning Calorimetry (DSC): To determine the heat of reaction when mixed with a potentially incompatible substance. A significant exothermic event would indicate a hazardous incompatibility.

-

Reaction Calorimetry (RC1): To measure the rate of heat evolution during a reaction, providing data on the reaction kinetics and potential for thermal runaway.

-

Gas Evolution Measurement: To quantify the volume and rate of gas produced during a reaction, which is crucial for assessing the risk of pressure buildup.

When conducting such tests, it is imperative to start with very small quantities under controlled conditions in a well-ventilated fume hood, with appropriate personal protective equipment.

Safe Handling and Storage

To mitigate the risks associated with the reactivity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be designated for corrosive materials.

-

Handling: Handle only in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

-

Dispensing: Use only dry equipment for dispensing the solid. Avoid creating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualization of Incompatibility Relationships

The following diagram illustrates the key incompatibilities of this compound and the resulting hazardous outcomes.

References

An In-depth Technical Guide on the Hazardous Decomposition of 3,5-Dimethylisoxazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazardous decomposition products of 3,5-Dimethylisoxazole-4-sulfonyl chloride. Given the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets and analogous chemical literature to provide a robust framework for its safe handling and investigation. The guide includes a detailed, representative experimental protocol for analyzing thermal decomposition and illustrative data to inform risk assessments.

Introduction to this compound

This compound (CAS No: 80466-79-1) is a heterocyclic compound featuring an isoxazole ring, a synthetically versatile scaffold in medicinal chemistry.[1] Isoxazole derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.[2] The sulfonyl chloride functional group makes it a highly reactive intermediate for the synthesis of sulfonamides and other derivatives. However, this reactivity, combined with its thermal sensitivity, necessitates a thorough understanding of its decomposition profile to ensure safety during its use, storage, and in the event of unforeseen thermal excursions. Thermal decomposition can lead to the release of irritating and toxic gases.[3]

Identified Hazardous Decomposition Products

Upon exposure to high temperatures, this compound is expected to decompose into several hazardous substances. A safety data sheet for the compound identifies the primary hazardous decomposition products resulting from thermal breakdown.[3]

These products include:

-

Nitrogen Oxides (NOx): A mixture of nitric oxide (NO) and nitrogen dioxide (NO2), which are toxic upon inhalation.

-

Sulfur Oxides (SOx): Primarily sulfur dioxide (SO2), a toxic gas with a pungent, irritating odor.

-

Carbon Monoxide (CO): A colorless, odorless, and highly toxic gas.

-

Carbon Dioxide (CO2): An asphyxiant at high concentrations.

-

Hydrogen Chloride (HCl): A highly corrosive and toxic gas that forms hydrochloric acid on contact with moisture.

-

Chlorine (Cl2): A toxic and highly reactive gas.

Quantitative Data on Thermal Decomposition

| Temperature (°C) | Nitrogen Oxides (NOx) (wt%) | Sulfur Oxides (SOx) (wt%) | Carbon Monoxide (CO) (wt%) | Hydrogen Chloride (HCl) (wt%) | Other Volatiles (wt%) | Solid Residue (wt%) |

| 250 | 5 | 15 | 8 | 10 | 12 | 50 |

| 450 | 12 | 25 | 18 | 15 | 10 | 20 |

| 650 | 18 | 30 | 22 | 18 | 5 | 7 |

Note: This data is illustrative and intended for risk assessment guidance. Actual values must be determined experimentally.

Experimental Protocol: Thermal Decomposition Analysis

The following protocol outlines a comprehensive methodology for the qualitative and quantitative analysis of the thermal decomposition products of this compound. This protocol integrates thermogravimetric analysis with evolved gas analysis (TGA-FTIR/MS) and subsequent ion chromatography for a complete characterization.

Objective

To identify and quantify the gaseous and solid-phase products generated during the controlled thermal decomposition of this compound under an inert atmosphere.

Materials and Equipment

-

Sample: this compound (98%+ purity)

-

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared (FTIR) Spectrometer and a Mass Spectrometer (MS).[2]

-

Tube furnace with programmable temperature controller.

-

Quartz combustion tube and boat.

-

Inert gas supply (Nitrogen or Argon, 99.999% purity).

-

Gas-tight syringes for sampling.

-

A series of impinger traps containing deionized water and a dilute sodium hydroxide solution.

-

Ion Chromatograph (IC) with a conductivity detector, equipped with an anion-exchange column.[4][5]

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a fume hood.

-

Procedure

Part A: TGA-FTIR/MS Analysis

-

Instrument Setup: Calibrate the TGA, FTIR, and MS instruments according to the manufacturer’s specifications. Ensure the heated transfer line between the TGA and the gas analyzers is maintained at a temperature (e.g., 200-220 °C) sufficient to prevent condensation of evolved products.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

-

Thermal Program: Place the crucible in the TGA furnace. Purge the system with the inert gas (e.g., 50 mL/min) for 30 minutes to establish an inert atmosphere.

-

Decomposition: Heat the sample from ambient temperature to 800 °C at a controlled rate (e.g., 10 °C/min).[6]

-

Data Acquisition: Continuously record the sample weight loss (TGA), and the IR spectra and mass spectra of the evolved gases throughout the experiment.[7]

-

Data Analysis:

Part B: Preparative Scale Decomposition and Trapping

-

System Setup: Place a quartz boat containing a larger, accurately weighed sample (approx. 100-200 mg) of the compound into the center of the tube furnace.

-